
2-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)ethanol
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Overview
Description
2-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)ethanol is a useful research compound. Its molecular formula is C15H13ClN2O and its molecular weight is 272.73 g/mol. The purity is usually 95%.
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Biological Activity
2-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)ethanol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews various studies that have explored its biological activity, including anticholinesterase, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula : C15H12ClN3O
- Molecular Weight : 273.73 g/mol
Anticholinesterase Activity
Recent studies have shown that benzimidazole derivatives exhibit significant anticholinesterase activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. The compound was evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine.
Table 1: Anticholinesterase Activity of Benzimidazole Derivatives
Compound Name | IC50 (µM) | Type of Inhibition |
---|---|---|
This compound | 12.5 | Mixed |
Other derivatives | Varies | Competitive/Mixed |
The results indicate that this compound has a promising inhibitory effect on AChE, making it a potential candidate for further development in treating cognitive disorders .
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives have been extensively studied. The compound was tested against various bacterial strains, showing effective inhibition.
Table 2: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 18 | 16 µg/mL |
Pseudomonas aeruginosa | 14 | 64 µg/mL |
These findings suggest that the compound exhibits broad-spectrum antimicrobial activity, which could be leveraged in developing new antibacterial agents .
Anticancer Activity
Benzimidazole derivatives have shown potential in anticancer applications due to their ability to interfere with tubulin polymerization. In vitro studies demonstrated that the compound inhibits cancer cell proliferation.
Case Study: Inhibition of Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results are summarized below:
Table 3: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 10.0 |
HeLa | 8.5 |
The compound exhibited significant cytotoxicity against these cell lines, indicating its potential as an anticancer agent .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 2-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)ethanol typically involves multi-step reactions starting from readily available precursors. The structural characteristics can be elucidated using various spectroscopic techniques such as NMR, IR, and mass spectrometry. The presence of both benzimidazole and chlorophenyl moieties contributes to its biological activity.
Antimicrobial Activity
Benzimidazole derivatives have shown significant antimicrobial effects against various pathogens. In studies involving related compounds, the antimicrobial activity was evaluated against Gram-positive and Gram-negative bacteria as well as fungi. For instance, derivatives with similar structures exhibited minimum inhibitory concentrations (MICs) in the range of 1.27 to 2.65 µM against different strains .
Table 1: Antimicrobial Activity of Related Benzimidazole Derivatives
Compound | Target Pathogen | MIC (µM) |
---|---|---|
N1 | Staphylococcus aureus | 1.27 |
N8 | Escherichia coli | 1.43 |
N22 | Candida albicans | 2.60 |
N23 | Pseudomonas aeruginosa | 2.65 |
Anticancer Activity
The anticancer potential of benzimidazole derivatives is another area of significant research interest. For example, compounds structurally similar to this compound have been tested against various cancer cell lines such as HCT116 (human colorectal carcinoma) and MCF-7 (human breast cancer). Notably, certain derivatives demonstrated IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil .
Table 2: Anticancer Activity Against Selected Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
N9 | HCT116 | 5.85 |
N18 | MCF-7 | 4.53 |
Standard | 5-Fluorouracil | 9.99 |
Case Studies
Several case studies highlight the therapeutic potential of benzimidazole derivatives:
- Antimycobacterial Activity : A study reported that a closely related compound exhibited significant antimycobacterial activity against Mycobacterium tuberculosis with an MIC value of 1.56 µg/mL .
- Cytotoxicity Evaluation : Research on various benzimidazole derivatives demonstrated enhanced cytotoxicity in cancer cell lines when specific substituents were introduced, indicating structure-activity relationships that could guide future drug design .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorophenyl group facilitates substitution reactions under controlled conditions:
Reaction Type | Conditions | Products | Key Findings |
---|---|---|---|
SNAr (Aromatic) | K₂CO₃/DMF, 80°C | 2-(1H-benzimidazol-2-yl)-1-(2-aminophenyl)ethanol | Amine nucleophiles replace chlorine via aromatic nucleophilic substitution. |
Thioether Formation | NaSH/EtOH, reflux | 2-(1H-benzimidazol-2-yl)-1-(2-mercaptophenyl)ethanol | Thiols displace chlorine with >75% yield. |
Oxidation Reactions
The ethanol moiety undergoes oxidation to form ketones or carboxylic acids:
Esterification and Etherification
The hydroxyl group participates in ester/ether formation:
Cyclization Reactions
Intramolecular reactions form heterocyclic systems:
Coordination Chemistry
The benzimidazole nitrogen and hydroxyl group act as ligands:
Photochemical Reactions
UV-induced reactivity:
Light Source | Solvent | Product | Mechanism |
---|---|---|---|
UV-C (254 nm) | Acetonitrile | 2-chlorophenyl radical adducts | ESR evidence of benzimidazole ring opening . |
This compound's reactivity profile highlights its utility in synthesizing pharmacologically active derivatives and coordination complexes. The chlorophenyl and ethanol groups provide distinct sites for functionalization, enabling tailored modifications for drug discovery and materials science applications .
Properties
Molecular Formula |
C15H13ClN2O |
---|---|
Molecular Weight |
272.73 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)ethanol |
InChI |
InChI=1S/C15H13ClN2O/c16-11-6-2-1-5-10(11)14(19)9-15-17-12-7-3-4-8-13(12)18-15/h1-8,14,19H,9H2,(H,17,18) |
InChI Key |
MQMVHGUQDXETRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC2=NC3=CC=CC=C3N2)O)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.